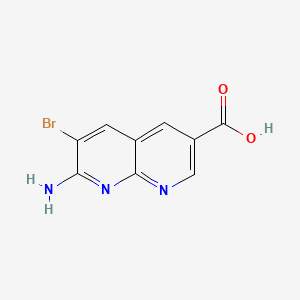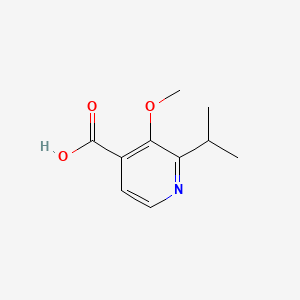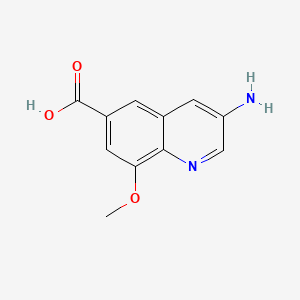
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline is a fluorinated aromatic compound. The presence of the heptafluoropropyl group and the methoxy group on the aniline ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline typically involves the introduction of the heptafluoropropyl group to the aniline ring. One common method is the reaction of 4-amino-2-methoxytoluene with heptafluoropropyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxybenzaldehyde or 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxybenzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and fluorinated polymers.
作用機序
The mechanism of action of 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, while the methoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A gaseous halocarbon used as a fire suppression agent.
4-(Heptafluoroisopropyl)toluene:
Uniqueness
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methoxyaniline is unique due to the presence of both the heptafluoropropyl and methoxy groups on the aniline ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
273735-38-9 |
|---|---|
分子式 |
C10H8F7NO |
分子量 |
291.16 g/mol |
IUPAC名 |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methoxyaniline |
InChI |
InChI=1S/C10H8F7NO/c1-19-7-4-5(2-3-6(7)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 |
InChIキー |
INCNKEPQBIGNRG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)

![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)





